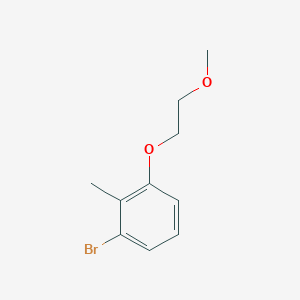
1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methoxyethoxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene typically involves the bromination of 3-(2-methoxyethoxy)-2-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-(2-methoxyethoxy)-2-methylphenol, 3-(2-methoxyethoxy)-2-methylbenzylamine, and 3-(2-methoxyethoxy)-2-methylbenzyl alcohol.
Oxidation Reactions: Products include 3-(2-methoxyethoxy)-2-methylbenzaldehyde and 3-(2-methoxyethoxy)-2-methylbenzoic acid.
Reduction Reactions: The major product is 3-(2-methoxyethoxy)-2-methylbenzene.
Applications De Recherche Scientifique
1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other brominated compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the methyl group on the benzene ring.
1-Bromo-3-(2-methoxyethoxy)benzene: This compound lacks the methyl group on the benzene ring.
1-Bromo-3-(2-methoxyethoxy)-4-methylbenzene: This compound has an additional methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
1-bromo-3-(2-methoxyethoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-8-9(11)4-3-5-10(8)13-7-6-12-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
JGXSFCMNTNVVSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


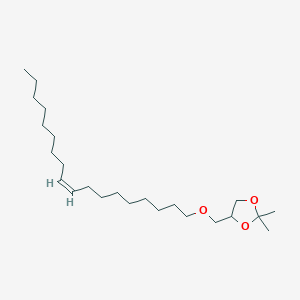
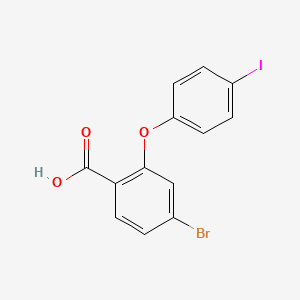
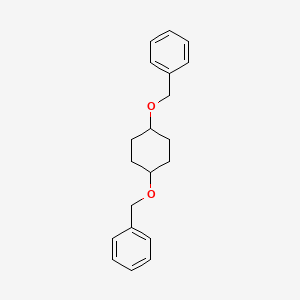
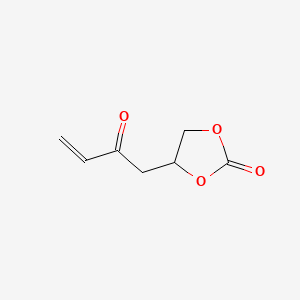
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
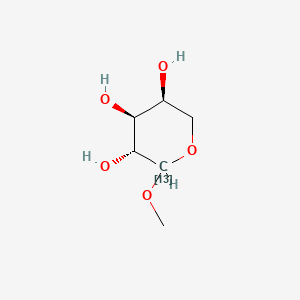

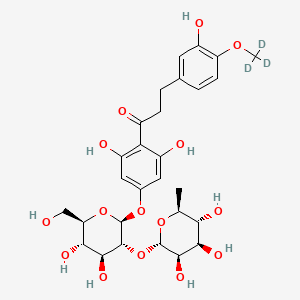

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
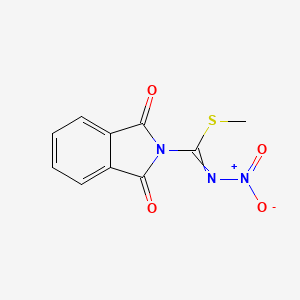
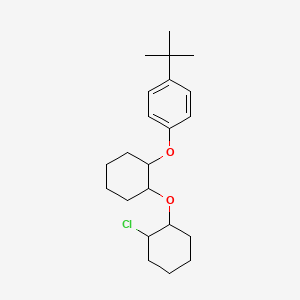
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
